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molecular formula C10H17N3 B181739 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine CAS No. 187795-43-3

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No. B181739
M. Wt: 179.26 g/mol
InChI Key: OTJPHLDPFRTLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815875B2

Procedure details

1-tert-Butyl-3-cyclopropyl-1H-pyrazol-5-amine was prepared by reacting 3-cyclopropyl-3-oxopropanenitrile (5.0 mmol, 545 mg) and tert-butylhydrazine (3.5 mmol, 440 mg) in ethanol under reflux conditions for 6 h. Solvent was removed in vacuo. 1H NMR (400 MHz) CDCl3: 5.36 (s, 1H), 3.61 (s, 1H), 2.51-2.45 (m, 1H), 1.75 (s, 9H, t-Bu), 1.107-1.104 (m, 2H), 0.73-0.72 (m, 2H).
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)[CH2:5][C:6]#[N:7])[CH2:3][CH2:2]1.[C:9]([NH:13][NH2:14])([CH3:12])([CH3:11])[CH3:10]>C(O)C>[C:9]([N:13]1[C:6]([NH2:7])=[CH:5][C:4]([CH:1]2[CH2:3][CH2:2]2)=[N:14]1)([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
545 mg
Type
reactant
Smiles
C1(CC1)C(CC#N)=O
Step Two
Name
Quantity
440 mg
Type
reactant
Smiles
C(C)(C)(C)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C=C1N)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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